3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
Description
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-ethyl-1-thiophen-3-ylpentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-9(4-2)7-11(12)10-5-6-13-8-10/h5-6,8-9,11H,3-4,7,12H2,1-2H3 |
InChI Key |
QWMRJMVEXVWRKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CSC=C1)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Thiophene Derivatives and Alkylation
The most common preparation method involves:
- Starting Material: 3-bromothiophene or 3-lithiothiophene derivatives are used as thiophene precursors.
- Nucleophilic Substitution or Coupling: The thiophene derivative undergoes nucleophilic substitution with a pentan-1-amine derivative or its protected form.
- Alkylation: The ethyl group is introduced at the 3-position of the pentan backbone by reaction with ethyl halides or via Grignard reagents.
- Deprotection and Purification: If protecting groups are used on the amine, they are removed under acidic or basic conditions, followed by purification (e.g., recrystallization or chromatography).
This method ensures regioselectivity and allows for control over the substitution pattern on the pentan-1-amine chain.
Direct Alkylation Method
An alternative approach involves direct alkylation of thiophene derivatives with alkyl amines under controlled conditions:
- Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (0–80 °C).
- Catalysts: Base catalysts like sodium hydride or potassium carbonate may be used to deprotonate the amine and facilitate nucleophilic attack.
- Outcome: This method yields 1-(thiophen-3-yl)pentan-1-amine derivatives, which can then be selectively ethylated at the 3-position of the pentan chain.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiophene ring formation | α-Haloketones + sulfur sources, reflux | Ensures thiophene ring integrity |
| Lithiation of thiophene | n-Butyllithium, -78 °C, TMEDA | For regioselective lithiation |
| Alkylation | Ethyl bromide or ethyl iodide, base, 40-60 °C | Controls ethyl group introduction |
| Amination | Ammonia or amine source, mild heating | Maintains primary amine functionality |
| Purification | Chromatography, recrystallization | Achieves high purity |
Careful control of temperature, solvent, and stoichiometry is critical to maximize yield and minimize side reactions.
Analytical and Characterization Data
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Confirms the presence of ethyl substituent and thiophene ring protons.
- Mass Spectrometry (MS): Molecular ion peak consistent with C11H20NS.
- Infrared Spectroscopy (IR): Primary amine N-H stretches and thiophene ring vibrations.
- Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and sulfur content.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-step synthesis | Lithiation → alkylation → amination | High regioselectivity, purity | Multi-step, time-consuming |
| Direct alkylation | Thiophene + alkyl amine + base | Simpler, fewer steps | May require optimization for selectivity |
| Continuous flow synthesis | Automated flow reactors | Scalable, efficient | Requires specialized equipment |
Chemical Reactions Analysis
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation, oxidative stress, and microbial growth .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications
- Thiophene vs. Pyridine : Thiophene’s sulfur atom may enhance binding to metal-containing enzymes, while pyridine’s nitrogen improves solubility and hydrogen-bonding capacity .
- Backbone Length : Longer chains (e.g., pentan-1-amine) provide flexibility but may reduce metabolic stability compared to shorter analogs like propan-1-amine .
- Synthetic Accessibility : Azomethine condensation and radical alkylation methods offer scalable routes for analogs, though purification challenges may arise with hydrophobic substituents .
Biological Activity
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, also known as this compound hydrochloride, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₀ClNS
- Molecular Weight : 233.80 g/mol
- Structure : The compound features a pentanamine backbone with an ethyl group and a thiophene ring at the third position, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its functional groups:
- Amine Group : Capable of participating in nucleophilic substitution reactions.
- Thiophene Ring : Can undergo electrophilic aromatic substitution, potentially interacting with various biological targets such as receptors and enzymes.
Pharmacological Properties
Initial studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin receptors. This interaction could imply potential applications in treating central nervous system disorders. However, specific data on its pharmacodynamics and pharmacokinetics remain limited.
Potential Biological Activities
Research indicates several promising biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that the compound may exhibit antimicrobial effects, although detailed mechanisms and efficacy data are still required.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, indicating potential therapeutic relevance in inflammatory diseases.
Case Studies and Research Findings
While comprehensive clinical studies are lacking, several laboratory-based investigations provide insights into the compound's potential:
| Study | Findings |
|---|---|
| Medicinal Chemistry Research | Suggested potential utility in drug discovery for CNS disorders. |
| Antimicrobial Activity | Indicated effectiveness against certain bacterial strains (specific data not yet published). |
| Anti-inflammatory Studies | Showed promise in reducing inflammation markers in vitro (further research needed). |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-Aminoethylthiophene hydrochloride | Lacks ethyl and pentanamine groups | Limited biological activity reported |
| Thiophene-3-ethylamine | Contains thiophene and ethyl groups | Moderate antimicrobial activity reported |
This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
